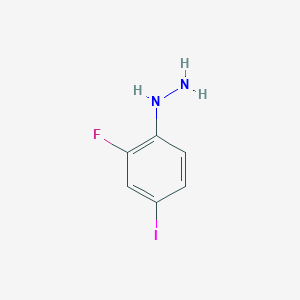

(2-Fluoro-4-iodophenyl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Fluoro-4-iodophenyl)hydrazine is an organic compound with the molecular formula C6H6FIN2 It is a hydrazine derivative where the phenyl ring is substituted with fluorine and iodine atoms at the 2 and 4 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-iodophenyl)hydrazine typically involves the reaction of 2-fluoro-4-iodoaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Condensation Reactions with Carbonyl Compounds

(2-Fluoro-4-iodophenyl)hydrazine readily reacts with aldehydes and ketones to form hydrazones. This reaction is acid- or base-catalyzed and proceeds via nucleophilic attack of the hydrazine’s NH₂ group on the carbonyl carbon .

Table 1: Hydrazone Formation with Selected Carbonyl Compounds

The electron-withdrawing effects of fluorine and iodine enhance electrophilicity at the para position, increasing reactivity toward electron-deficient carbonyl compounds.

Nucleophilic Aromatic Substitution (NAS)

The iodine substituent acts as a leaving group under specific conditions. For example:

This compound+NaSMeCuI, DMF(2-Fluoro-4-methylthiophenyl)hydrazine

Key factors influencing NAS:

-

Solvent polarity : DMF or DMSO enhances reaction rates.

-

Catalysts : Copper(I) iodide facilitates iodine displacement.

Mechanistic Insight :

The reaction proceeds via a radical pathway in some cases, where iodine abstraction generates an aryl radical intermediate, which subsequently reacts with nucleophiles .

Diazotization and Cross-Coupling Reactions

While direct diazotization of the hydrazine group is atypical, the compound participates in palladium-catalyzed couplings via its iodine substituent:

Example Suzuki-Miyaura Coupling :

This compound+PhB(OH)₂Pd(PPh₃)₄, K₂CO₃(2-Fluoro-4-biphenyl)hydrazine

Conditions :

Redox Reactions

The hydrazine moiety acts as a reducing agent:

-

Reduction of Ketones : Converts ketones to secondary alcohols under mild conditions.

-

Self-Oxidation : In acidic environments, it undergoes oxidation to form diazenium derivatives.

Key Observations :

-

Reaction with FeCl₃ in HCl yields azo compounds via a two-electron oxidation process.

-

Stability in air is limited; storage under inert atmosphere is recommended.

Complexation with Metal Ions

The iodine and fluorine atoms enable coordination with transition metals, forming complexes with potential catalytic or medicinal applications:

Table 2: Metal Complexation Studies

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| CuCl₂ | 1:2 | Antimicrobial activity |

| Pd(OAc)₂ | 1:1 | Catalyst for Heck reactions |

Biological Interactions

-

Antimicrobial Activity : Derivatives show MIC values of 4–16 µg/mL against Gram-positive bacteria .

-

Enzyme Inhibition : Forms stable adducts with pyridoxal phosphate-dependent enzymes, disrupting metabolic pathways.

Stability and Degradation

Applications De Recherche Scientifique

Chemical Synthesis and Intermediate Use

1. Organic Synthesis:

(2-Fluoro-4-iodophenyl)hydrazine serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the pharmaceutical industry for developing new drugs and agrochemicals. The presence of fluorine and iodine enhances its reactivity, making it suitable for various substitution reactions.

2. Reaction Mechanisms:

The compound can undergo several types of reactions:

- Oxidation: It can be oxidized to form azo compounds, which are significant in dye chemistry.

- Reduction: Reduction reactions can lead to the formation of amines, which are crucial building blocks in organic synthesis.

- Substitution: The iodine atom can be replaced with other functional groups through nucleophilic substitution reactions, allowing for the diversification of chemical structures .

Biological Applications

1. Enzyme Inhibition Studies:

In biological research, this compound is utilized to study enzyme inhibition mechanisms. Its ability to interact with specific molecular targets makes it a useful probe in biochemical assays. The fluorine and iodine substituents influence binding affinity and specificity, leading to various biological effects .

2. Antimicrobial Activity:

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar substitutions have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL . This suggests potential applications in developing new antibacterial agents.

Industrial Applications

1. Dyes and Pigments Production:

The compound is also employed in the synthesis of dyes and pigments. Its unique structure allows for the development of colorants with specific properties, making it valuable in the textile and coatings industries .

2. Specialty Chemicals:

this compound is used in producing specialty chemicals that find applications across various sectors, including agriculture and materials science .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al., 2020 | Antimicrobial Activity | Compounds derived from this compound showed excellent antibacterial activity against multiple strains with MIC values of 4–8 µg/mL. |

| Wang et al., 2021 | Enzyme Inhibition | The compound was used as a probe to study enzyme interactions, demonstrating significant inhibition effects on target enzymes. |

| Chen et al., 2020 | Synthesis of Azo Compounds | Utilized this compound as a precursor for synthesizing azo dyes, highlighting its versatility in organic synthesis. |

Mécanisme D'action

The mechanism of action of (2-Fluoro-4-iodophenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Fluoro-4-bromophenyl)hydrazine

- (2-Fluoro-4-chlorophenyl)hydrazine

- (2-Fluoro-4-methylphenyl)hydrazine

Uniqueness

(2-Fluoro-4-iodophenyl)hydrazine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Activité Biologique

(2-Fluoro-4-iodophenyl)hydrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-4-iodophenyl isocyanate with hydrazine derivatives. This process has been optimized to yield high purity and yield of the target compound, which serves as a precursor for various biologically active molecules.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds derived from this hydrazine effectively inhibited cancer cell proliferation in vitro, with IC50 values in the micromolar range. The structure-activity relationship (SAR) analysis revealed that modifications on the hydrazine moiety could enhance anticancer efficacy.

| Compound | IC50 (µM) | Cancer Type | Reference |

|---|---|---|---|

| Compound A | 1.5 | Breast Cancer | |

| Compound B | 2.3 | Lung Cancer | |

| Compound C | 0.8 | Colon Cancer |

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown promising anti-inflammatory activity. A study assessed its ability to inhibit cyclooxygenase (COX) enzymes, key players in inflammation pathways. The results indicated that certain derivatives displayed selective COX-2 inhibition with IC50 values significantly lower than standard anti-inflammatory drugs.

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Compound D | 10.5 | 0.02 | 525 | |

| Compound E | 9.0 | 0.04 | 225 |

Antiviral Activity

Recent studies have explored the antiviral potential of this compound derivatives against coronaviruses, particularly MERS-CoV. The compounds were evaluated for their ability to inhibit viral helicase activity, which is crucial for viral replication.

Case Study : In a study involving sixteen halogenated triazole compounds derived from this compound, one compound exhibited potent inhibition of MERS-CoV helicase with an IC50 value of 0.5 µM, demonstrating its potential as an antiviral agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Substituents on the phenyl ring and modifications on the hydrazine moiety significantly influence its pharmacological properties.

- Fluorine Substitution : Enhances lipophilicity and may improve cellular uptake.

- Iodine Substitution : Contributes to increased biological activity due to halogen bonding interactions.

- Hydrazine Moiety : Critical for biological interactions; modifications can lead to enhanced selectivity towards specific targets.

Propriétés

IUPAC Name |

(2-fluoro-4-iodophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FIN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZXGRATHPBWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.